molecular formula C7H5BrClFO2S B14693152 5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride CAS No. 25300-32-7

5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride

Cat. No.: B14693152
CAS No.: 25300-32-7
M. Wt: 287.53 g/mol
InChI Key: OPGIKAJEGZZJEI-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity balance, making them valuable in various chemical and biological applications. The presence of both bromomethyl and chlorobenzene groups in its structure adds to its versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride typically involves a multi-step process. One common method starts with the chlorination of 2-methylbenzenesulfonyl fluoride, followed by bromination to introduce the bromomethyl group. The reaction conditions often require the use of glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide and potassium thiocyanate, typically under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride are employed.

Major Products

    Nucleophilic Substitution: Products include azides and thiocyanates.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include sulfonamides.

Scientific Research Applications

5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein labeling.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride involves its interaction with nucleophilic sites on proteins and enzymes. The sulfonyl fluoride group reacts with active site serine residues in enzymes, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzenesulfonyl chloride
  • 5-Bromomethyl-2-chlorobenzenesulfonamide
  • 5-Bromomethyl-2-chlorobenzenesulfonic acid

Uniqueness

5-(Bromomethyl)-2-chlorobenzenesulfonyl fluoride is unique due to the presence of both bromomethyl and sulfonyl fluoride groups. This combination provides a versatile platform for various chemical transformations and biological applications. Compared to its analogs, it offers a broader range of reactivity and stability, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

25300-32-7

Molecular Formula

C7H5BrClFO2S

Molecular Weight

287.53 g/mol

IUPAC Name

5-(bromomethyl)-2-chlorobenzenesulfonyl fluoride

InChI

InChI=1S/C7H5BrClFO2S/c8-4-5-1-2-6(9)7(3-5)13(10,11)12/h1-3H,4H2

InChI Key

OPGIKAJEGZZJEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)S(=O)(=O)F)Cl

Origin of Product

United States

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